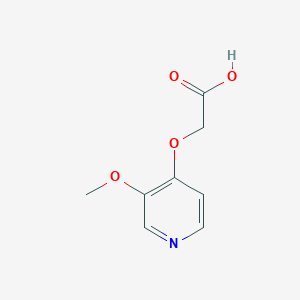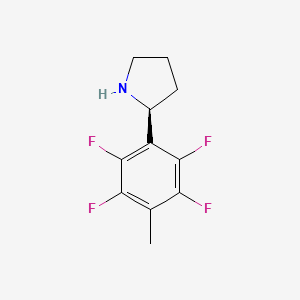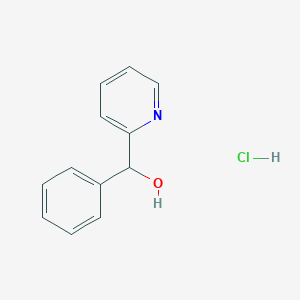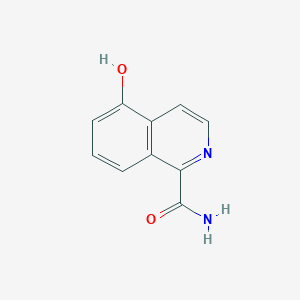
2-((3-Methoxypyridin-4-yl)oxy)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((3-Methoxypyridin-4-yl)oxy)acetic acid is an organic compound with the molecular formula C8H9NO4 It is a derivative of pyridine, characterized by the presence of a methoxy group at the 3-position and an acetic acid moiety at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Methoxypyridin-4-yl)oxy)acetic acid typically involves the reaction of 3-methoxypyridine with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the methoxy group on the pyridine ring acts as a nucleophile, attacking the electrophilic carbon of the chloroacetic acid. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid byproduct and drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2-((3-Methoxypyridin-4-yl)oxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 2-((3-Hydroxypyridin-4-yl)oxy)acetic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol, forming 2-((3-Methoxypyridin-4-yl)oxy)ethanol.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: 2-((3-Hydroxypyridin-4-yl)oxy)acetic acid.
Reduction: 2-((3-Methoxypyridin-4-yl)oxy)ethanol.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
2-((3-Methoxypyridin-4-yl)oxy)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-((3-Methoxypyridin-4-yl)oxy)acetic acid involves its interaction with specific molecular targets. The methoxy and acetic acid groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The compound may act as an inhibitor or activator, depending on the target and the context of its use.
類似化合物との比較
Similar Compounds
2-((3-Hydroxypyridin-4-yl)oxy)acetic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
2-((3-Methoxypyridin-4-yl)oxy)ethanol: Similar structure but with an alcohol group instead of a carboxylic acid group.
Triclopyr: A related compound used as a herbicide, with a similar pyridine ring structure but different functional groups.
Uniqueness
2-((3-Methoxypyridin-4-yl)oxy)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy group provides stability and lipophilicity, while the acetic acid moiety allows for interactions with biological targets.
特性
分子式 |
C8H9NO4 |
|---|---|
分子量 |
183.16 g/mol |
IUPAC名 |
2-(3-methoxypyridin-4-yl)oxyacetic acid |
InChI |
InChI=1S/C8H9NO4/c1-12-7-4-9-3-2-6(7)13-5-8(10)11/h2-4H,5H2,1H3,(H,10,11) |
InChIキー |
MIJIXIOLRNJASY-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CN=C1)OCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B12959347.png)




![6-Chloro-3-hydroxybenzo[b]thiophene-2-carbohydrazide](/img/structure/B12959381.png)

![Ethyl 3'-methyl-[2,2'-bithiophene]-3-carboxylate](/img/structure/B12959391.png)



![(S)-(7-fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B12959405.png)


